4,6-Bis(trifluoromethyl)-1H-indole
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Overview
Description
4,6-Bis(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of two trifluoromethyl groups at the 4 and 6 positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)-1H-indole typically involves the introduction of trifluoromethyl groups into the indole ring. One common method is the trifluoromethylation of a pre-synthesized indole derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens (e.g., bromine, chlorine) or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4,6-Bis(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide): A compound with similar trifluoromethyl groups but different functional groups and applications.
4-(Trifluoromethyl)quinolinecarboxylates: Compounds with a trifluoromethyl group in a different heterocyclic system.
Trifluoromethylpyridines: Pyridine derivatives with trifluoromethyl groups.
Uniqueness
4,6-Bis(trifluoromethyl)-1H-indole is unique due to its specific indole structure combined with the electron-withdrawing trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)5-3-7(10(14,15)16)6-1-2-17-8(6)4-5/h1-4,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQUNCROFOAOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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